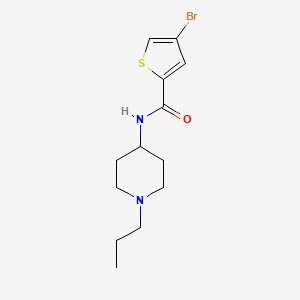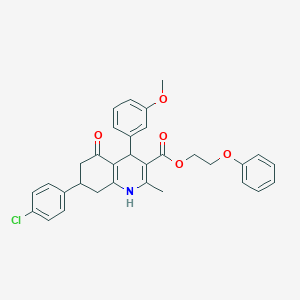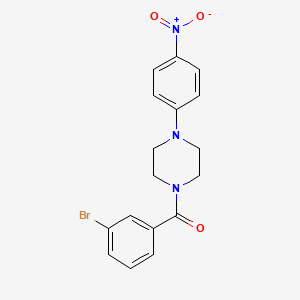
1,4-dioxane-2,3-diyl bis(2-nitrobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dioxane-2,3-diyl bis(2-nitrobenzoate) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DNB, and it has been extensively studied for its use in various fields, including biomedical research and material science. In
作用機序
The mechanism of action of DNB is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases and conditions. By inhibiting the production of ROS, DNB may have potential therapeutic benefits for the treatment of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
DNB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DNB can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that DNB can reduce tumor growth in mice. Additionally, DNB has been shown to have anti-inflammatory properties, which may have potential therapeutic benefits for the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using DNB in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, DNB is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using DNB is its potential toxicity. While DNB has been shown to be relatively safe in vitro and in vivo, further studies are needed to fully understand its toxicity profile.
将来の方向性
There are several future directions for the use of DNB in scientific research. One potential application is in the development of new materials and polymers with unique properties. Additionally, DNB may have potential therapeutic benefits for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of DNB and its potential applications in scientific research.
合成法
The synthesis of DNB involves the reaction of 2-nitrobenzoic acid with ethylene glycol in the presence of a catalyst. This reaction leads to the formation of a white crystalline product that is then purified using recrystallization techniques. The purity of the final product is crucial for its use in scientific research, and therefore, various purification methods have been developed to ensure the highest level of purity.
科学的研究の応用
DNB has been extensively studied for its use in various scientific research applications. One of the most significant applications of DNB is in the field of material science. DNB has been used as a building block for the synthesis of various polymers and materials, including dendrimers and hydrogels. These materials have unique properties, such as high water solubility and biocompatibility, making them ideal for use in biomedical applications.
特性
IUPAC Name |
[3-(2-nitrobenzoyl)oxy-1,4-dioxan-2-yl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O10/c21-15(11-5-1-3-7-13(11)19(23)24)29-17-18(28-10-9-27-17)30-16(22)12-6-2-4-8-14(12)20(25)26/h1-8,17-18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFUZJJKDBHOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Nitrobenzoyl)oxy-1,4-dioxan-2-yl] 2-nitrobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5091551.png)
![5-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5091571.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5091580.png)
![2-chloro-N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5091604.png)
![methyl 3-({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5091616.png)


![2-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5091636.png)

![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091645.png)

![2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5091658.png)